molecular formula C11H15ClFNO3 B13472985 5-(2-Amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride

5-(2-Amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride

Cat. No.: B13472985
M. Wt: 263.69 g/mol
InChI Key: NYSFZCMYDFOQIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride is a synthetic organic compound that features a unique combination of functional groups, including an amino group, a hydroxyl group, and a fluorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride typically involves multi-step organic reactions. One common approach is the amidomalonate synthesis, which involves the alkylation of a malonic ester derivative followed by hydrolysis and decarboxylation to yield the desired amino acid . Another method involves the reductive amination of an α-keto acid, which provides a straightforward route to the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require catalysts like palladium or copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the amino group produces an amine.

Scientific Research Applications

5-(2-Amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used in studies of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2-Amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, while the fluorinated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride is unique due to the presence of the fluorine atom on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its non-fluorinated analogs.

Properties

Molecular Formula

C11H15ClFNO3

Molecular Weight

263.69 g/mol

IUPAC Name

5-(2-amino-3-hydroxybutyl)-2-fluorobenzoic acid;hydrochloride

InChI

InChI=1S/C11H14FNO3.ClH/c1-6(14)10(13)5-7-2-3-9(12)8(4-7)11(15)16;/h2-4,6,10,14H,5,13H2,1H3,(H,15,16);1H

InChI Key

NYSFZCMYDFOQIT-UHFFFAOYSA-N

Canonical SMILES

CC(C(CC1=CC(=C(C=C1)F)C(=O)O)N)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.